molecular formula C9H14O3 B082731 Methyl 2-(2-oxocyclohexyl)acetate CAS No. 13672-64-5

Methyl 2-(2-oxocyclohexyl)acetate

Cat. No. B082731
CAS RN: 13672-64-5
M. Wt: 170.21 g/mol
InChI Key: KSINVKZRNOJNNW-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxocyclohexyl)acetate is a chemical compound of interest in organic chemistry due to its potential applications in synthesis and material science. While direct studies on this compound are limited, related research on cyclohexane derivatives and their chemical behavior offers valuable insights.

Synthesis Analysis

The synthesis of methyl 2-(2-oxocyclohexyl)acetate and its derivatives involves various strategies, including regioselective addition and cyclization reactions. One approach involves the regioselective addition of aromatic amines to activated exocyclic C=C bonds of related esters, leading to a variety of substituted acetates (Koz’minykh et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by X-ray crystallography, revealing intricate details about the crystal systems and molecular configurations, which are crucial for understanding the chemical behavior of methyl 2-(2-oxocyclohexyl)acetate (Makaev et al., 2006).

Chemical Reactions and Properties

Methyl 2-(2-oxocyclohexyl)acetate undergoes various chemical reactions, including bromination and iodination, demonstrating base-catalyzed halogenation reactions that are significantly influenced by the substrate's structure (Cox & Hutchinson, 1974).

Physical Properties Analysis

The physical properties of methyl 2-(2-oxocyclohexyl)acetate derivatives, such as solubility and crystal packing, can be inferred from the synthesis and structural analysis of related compounds. These properties are essential for their application in material science and synthesis (Mao et al., 2015).

Chemical Properties Analysis

Detailed chemical properties, including reactivity and interaction with other compounds, can be understood through the study of related cyclohexyl acetate derivatives. These studies reveal the potential of methyl 2-(2-oxocyclohexyl)acetate in various organic synthesis applications and material science (Ganaha et al., 1998).

Scientific Research Applications

  • Antiplasmodial Agents : A study identified derivatives of Methyl 2-(2-oxocyclohexyl)acetate from Glossocalyx brevipes leaves, showing modest in vitro activity against Plasmodium falciparum (Mbah et al., 2004).

  • Enantio- and Diastereoselectivity in Reduction : Baker's yeast reduction of Methyl 2-(2-oxocyclohexyl)acetate exhibited enantio- and diastereoselectivity, resulting in trans-alcohols, cis-alcohols, and unaltered ketones with high optical purity (Ganaha et al., 1998).

  • Kinetic Hydrogen Isotope Effects : Research on the rates of bromination and iodination of Methyl 2-(2-oxocyclohexyl)acetate and its related carboxylic acid showed that these reactions are base-catalysed, with significant kinetic hydrogen isotope effects observed (Cox & Hutchinson, 1974).

  • Syntheses of Dihydropinidine and Epidihydropinidine : The compound was used in the synthesis of (+)- and (−)-Dihydropinidine and (+)- and (−)-Epidihydropinidine, starting from yeast reduction of Methyl 2-(2-oxocyclohexyl)acetate (Yamauchi et al., 2004).

  • Application in Hydrogen Peroxide Production : Methylcyclohexyl Acetate, a derivative, was used in the anthraquinone process for hydrogen peroxide production, improving solubility and hydrogenation efficiency (Yu Jiankun, 2011).

  • Anticancer Activity : A study focused on the stereoselective synthesis of certain derivatives of Methyl 2-(2-oxocyclohexyl)acetate, evaluating their anticancer activity against various cancer cell lines (Hassan et al., 2020).

  • Preparation of Enantiomers : Research reported the scalable preparation of both enantiomers of a compound structurally related to Methyl 2-(2-oxocyclohexyl)acetate, focusing on environmentally benign conditions (Vamos & Kobayashi, 2008).

  • Carbon-Isotopic Analysis : A study involved the determination of carbon-isotopic composition of acetate, providing insights relevant to compounds like Methyl 2-(2-oxocyclohexyl)acetate (Gelwicks & Hayes, 1990).

  • Synthesis of Spiro Heterocycles : Methyl 2-(2-oxocyclohexyl)acetate was used in synthesizing new spiro heterocyclic systems, showing its potential in creating diverse organic compounds (Abdel-ghany et al., 2000).

  • Adsorption Studies : The adsorption behavior of oxygenated hydrocarbons, including derivatives of Methyl 2-(2-oxocyclohexyl)acetate, on activated carbons was studied, providing insights into surface chemistry interactions (Ghimbeu et al., 2010).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s classified as a flammable liquid and can cause serious eye damage or eye irritation. It can also cause specific target organ toxicity with a single exposure, particularly affecting the central nervous system .

properties

IUPAC Name

methyl 2-(2-oxocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSINVKZRNOJNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343053
Record name methyl 2-(2-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-oxocyclohexyl)acetate

CAS RN

13672-64-5
Record name methyl 2-(2-oxocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CA Holloway, ME Muratore, R Storer, DJ Dixon - Organic letters, 2010 - ACS Publications
A direct enantio- and diastereoselective N-acyliminium cyclization cascade through chiral phosphoric acid catalyzed condensation of tryptamines with γ- and δ-ketoacid derivatives to …
Number of citations: 135 pubs.acs.org
DC Campbell - 1974 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 3 search.proquest.com
DCJ Waalboer - 2011 - repository.ubn.ru.nl
The emergence of resistant pathogens is a rapidly increasing concern to society and has been identified by the World Health Organization (WHO) as one of the three greatest threats to …
Number of citations: 2 repository.ubn.ru.nl

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